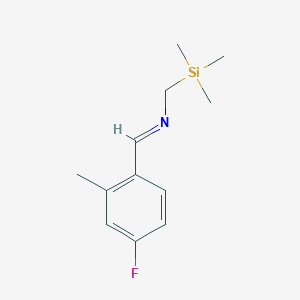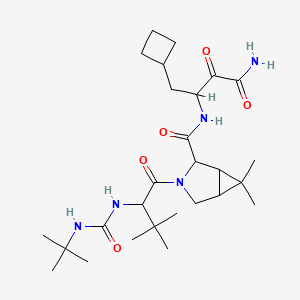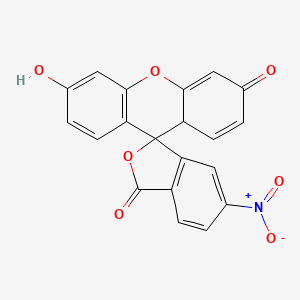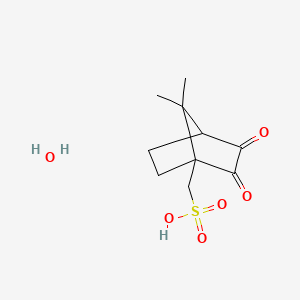
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is a chemical compound with the molecular formula C14F14N2O and a molecular weight of 478.1402 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and a diazene group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide involves several steps. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable oxidizing agent to yield the desired diazene compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide can be compared with other similar compounds, such as:
Diazene, bis(2,3,5,6-tetrafluorophenyl)-, 1-oxide: This compound lacks the trifluoromethyl groups, making it less fluorinated and potentially less reactive.
Diazene, bis(2,3,5,6-tetrafluoro-4-methylphenyl)-, 1-oxide: The presence of methyl groups instead of trifluoromethyl groups alters its chemical properties and reactivity.
The uniqueness of this compound lies in its high fluorine content and the presence of trifluoromethyl groups, which enhance its stability and reactivity in various chemical and biological contexts .
Properties
CAS No. |
98583-25-6 |
|---|---|
Molecular Formula |
C14F14N2O |
Molecular Weight |
478.14 g/mol |
IUPAC Name |
oxido-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]iminoazanium |
InChI |
InChI=1S/C14F14N2O/c15-3-1(13(23,24)25)4(16)8(20)11(7(3)19)29-30(31)12-9(21)5(17)2(14(26,27)28)6(18)10(12)22 |
InChI Key |
DJNCOHXHFUSMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+](C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)[O-])F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


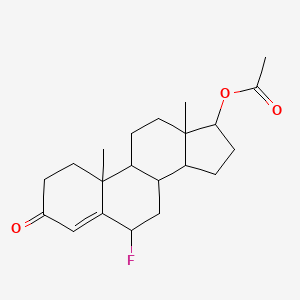

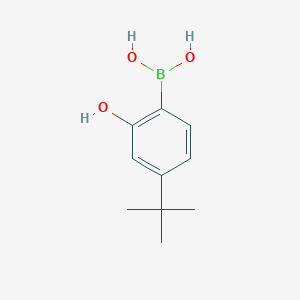
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)


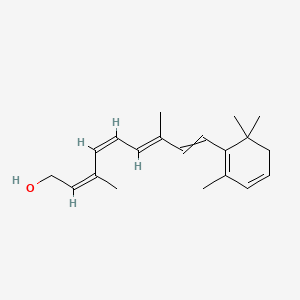
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
